

crystallization methods for N,N,N'-Tris(4-fluorophenyl)urea complexes

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Compound of Interest

Compound Name: *N,N,N'*-Tris(4-fluorophenyl)urea

CAS No.: 60252-75-7

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Application Note: Advanced Crystallization Protocols for **N,N,N'-Tris(4-fluorophenyl)urea** Supramolecular Complexes

Executive Summary

This guide details the crystallization and complexation protocols for **N,N,N'-Tris(4-fluorophenyl)urea** (hereafter referred to as TFPU). Unlike symmetric 1,3-diaryl ureas (e.g., Sorafenib intermediates) which form "tape" motifs via two N-H donors, TFPU is a tri-substituted urea. It possesses a single N-H donor and significant steric bulk, altering its supramolecular assembly.

TFPU is primarily utilized in anion recognition (binding halides/oxoanions via the acidic N-H proton enhanced by electron-withdrawing fluorine) and crystal engineering (leveraging C-F...H and C-F...F interactions). This note provides self-validating protocols for growing single crystals of the native compound and its supramolecular complexes.

Part 1: Physicochemical Profile & Solvent Strategy

Scientific Rationale: The three 4-fluorophenyl rings render TFPU highly lipophilic and electron-deficient. The fluorine atoms increase the acidity of the single N-H proton, making it a potent hydrogen bond donor for anions, but also reduce solubility in standard organic solvents compared to non-fluorinated analogs.

Solubility Profile (Table 1)

Solvent Class	Examples	Solubility Status	Application
Polar Aprotic	DMSO, DMF, DMAc	High	Primary solvent for synthesis; too soluble for evaporation alone.
Moderately Polar	THF, Acetone, Ethyl Acetate	Moderate	Ideal for Slow Evaporation.
Aromatic	Toluene, Xylene, Chlorobenzene	Moderate-Low	Good for high-temp dissolution & slow cooling.
Anti-Solvents	n-Heptane, Hexane, Pentane	Insoluble	Used in Vapor Diffusion and Layering.
Protic	Methanol, Ethanol, Water	Very Low	Avoid (competes for H-bonds); causes rapid precipitation (amorphous).

Part 2: Experimental Protocols

Protocol A: Single Crystal Growth (Native TFPU)

Objective: Obtain X-ray quality crystals to determine the native packing and C-F...F interaction geometry.

Method: Solvent Layering (Liquid-Liquid Diffusion) This method is superior to evaporation for TFPU because it minimizes "oiling out," a common issue with fluorinated aromatics.

- **Dissolution:** Dissolve 20 mg of TFPU in 2 mL of THF (Tetrahydrofuran) in a narrow glass vial (scintillation vial or NMR tube). Sonicate if necessary to ensure complete dissolution.
- **Filtration:** Filter the solution through a 0.45 μm PTFE syringe filter into a clean, narrow crystallization tube. Dust acts as a nucleation site for defects.
- **Layering:** Carefully layer 4 mL of n-Heptane on top of the THF solution.
 - **Technique:** Tilt the tube to 45° and let the heptane flow slowly down the side of the glass. Do not mix.
- **Incubation:** Cap the tube loosely (or use Parafilm with a pinhole). Store at 4°C in a vibration-free environment.
- **Harvest:** Colorless block-like crystals typically appear at the interface within 3–7 days.

Checkpoint: If crystals are needle-like (dendritic), the diffusion was too fast. Repeat using Toluene (solvent) and Pentane (anti-solvent) to slow the diffusion.

Protocol B: Supramolecular Complexation (Anion Binding)

Objective: Co-crystallize TFPU with Tetra-n-butylammonium (TBA) salts to study anion binding.

Mechanism: The electron-deficient N-H of TFPU binds anions (

) via a strong

interaction. The steric bulk of the three phenyl rings creates a "pocket" that selects for specific anion geometries.

Method: Slow Evaporation with Stoichiometric Control

- **Stock Solutions:**
 - **Host:** 0.05 M TFPU in Acetone.
 - **Guest:** 0.05 M TBA-Salt (e.g., TBA-Chloride, TBA-Acetate, TBA-Benzoate) in Acetone.

- Mixing: In a 4 mL vial, mix Host and Guest in a 1:1 molar ratio (e.g., 500 μ L Host + 500 μ L Guest).
 - Note: For oxoanions like
 , use a 2:1 Host:Guest ratio if "sandwich" complexes are suspected.
- Filtration: Filter the mixture through cotton wool into a clean vial.
- Evaporation: Cover the vial with aluminum foil containing 3–5 pinholes. Place in a fume hood at ambient temperature (20–25°C).
- Observation: As acetone evaporates, the complex becomes less soluble than the individual components due to charge neutralization/lattice energy stabilization.
- Validation:
 - IR Spectroscopy: Check for a shift in the Urea C=O stretch (typically shifts to lower wavenumbers upon complexation) and N-H stretch.
 - Melting Point: The complex usually has a distinct MP compared to the pure TFPU (MP ~227°C for triphenylurea analogs) or the TBA salt.

Protocol C: Mechanochemical Screening (Liquid Assisted Grinding - LAG)

Objective: Rapidly screen for co-crystals with neutral H-bond acceptors (e.g., Triphenylphosphine oxide, Pyridine N-oxides).

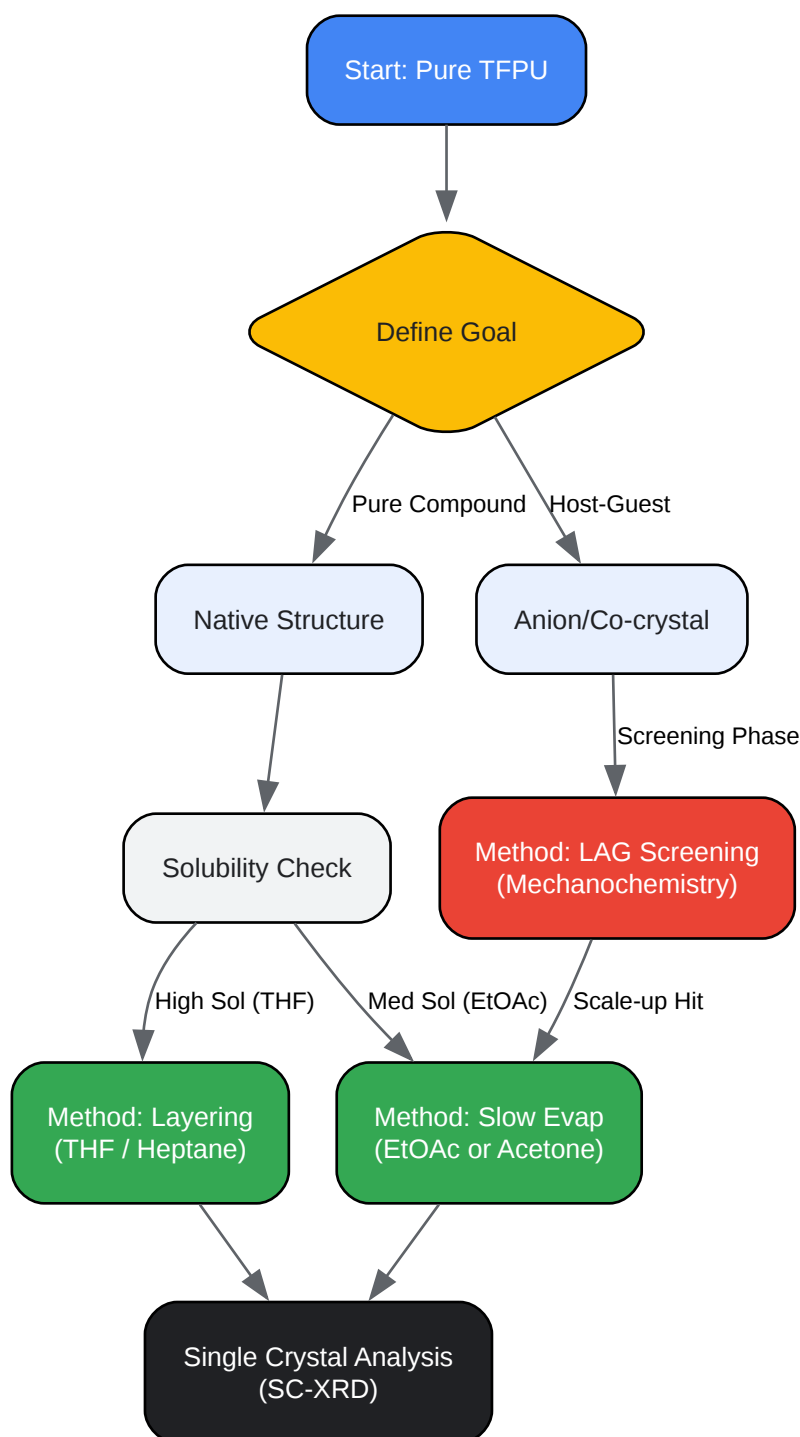
- Weighing: Weigh equimolar amounts (0.1 mmol) of TFPU and the co-former into a stainless steel grinding jar.
- Solvent Addition: Add 10–15 μ L of Nitromethane or Methanol (catalytic amount).
 - Role: The solvent acts as a "molecular lubricant" increasing molecular mobility.
- Grinding: Grind in a ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.

- Analysis: Analyze the resulting powder immediately via PXRD (Powder X-ray Diffraction). New peaks indicate a new phase (co-crystal).
- Scale-up: If a hit is found, grow single crystals using Protocol A, adding the co-former to the solution.

Part 3: Visualization of Workflows

Figure 1: Crystallization Decision Matrix

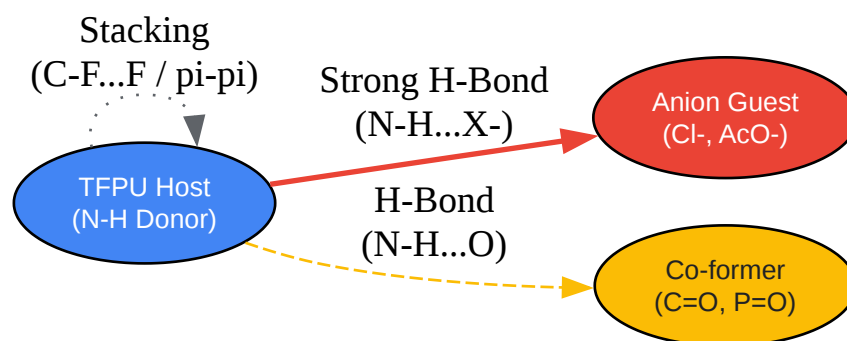
Caption: Logical workflow for selecting the optimal crystallization method based on solute behavior and target complex type.



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Figure 2: Interaction Map for TFPU Complexes

Caption: Schematic of primary supramolecular synthons driving the assembly of TFPU complexes.



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Part 4: Characterization & Troubleshooting

1. H-NMR Titration (Binding Constant Determination):

- Perform in DMSO-d6 or CD3CN.
- Monitor the Urea N-H proton (typically >8.5 ppm).
- Upon adding anions (e.g., TBA-Cl), the N-H signal will shift downfield (higher ppm) significantly due to H-bonding deshielding.

2. Troubleshooting "Oiling Out":

- Symptom:[\[1\]](#) Droplets form instead of crystals.
- Cause: Phase separation occurs before nucleation.
- Fix: Reduce concentration by 20%. Switch to a higher boiling point solvent (e.g., Chlorobenzene) and use Slow Cooling (from 80°C to RT over 24 hours) instead of evaporation.

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